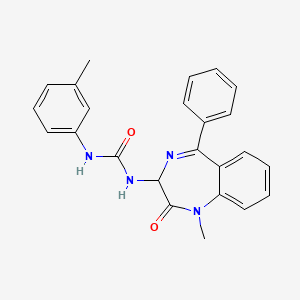
L-365260
Descripción general
Descripción
L-365260 is a selective and potent non-peptide antagonist of the brain cholecystokinin receptor (CCK-B) and gastrin receptor. It has been widely studied for its potential therapeutic applications, particularly in enhancing morphine analgesia and preventing morphine tolerance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-365260 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine core. The synthesis typically starts with the preparation of N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N’-(3-methylphenyl)-urea. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under desiccated conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
L-365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .
Aplicaciones Científicas De Investigación
L-365260 has been extensively studied for its applications in various fields:
Mecanismo De Acción
L-365260 exerts its effects by selectively binding to and antagonizing the cholecystokinin receptor (CCK-B) and gastrin receptor. This interaction occurs in a stereoselective and competitive manner, inhibiting the normal function of these receptors. The compound enhances morphine analgesia by preventing the development of morphine tolerance, likely through its action on the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
YM-022: Another potent and selective CCK-B receptor antagonist.
RP-73870: Known for its high affinity for CCK-B receptors.
Spiroglumide: A non-peptide antagonist of the CCK-B receptor.
Itriglumide: Exhibits similar properties to L-365260 in terms of receptor selectivity.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as a CCK-B receptor antagonist. Its ability to enhance morphine analgesia and prevent morphine tolerance makes it a unique and valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30) |
Clave InChI |
KDFQABSFVYLGPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Sinónimos |
L 365,260 L 365260 L 365346 L-365260 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













